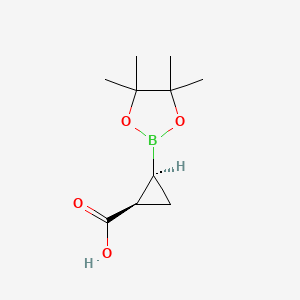
cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid: is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a cyclopropane ring and a dioxaborolane group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by a palladium catalyst and conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology: In biological research, this compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors .
Medicine: In medicine, boronic acid derivatives, including this compound, are explored for their potential as therapeutic agents. They have shown promise in the treatment of cancer and bacterial infections due to their ability to inhibit specific enzymes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and catalysts. Its unique reactivity and stability make it suitable for various applications .
Mecanismo De Acción
The mechanism of action of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of boron-based enzyme inhibitors .
Comparación Con Compuestos Similares
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cyclohexanecarboxylic acid, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: The uniqueness of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid lies in its cyclopropane ring, which imparts rigidity and distinct reactivity compared to other boronic acid derivatives. This structural feature enhances its stability and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H17BO4 |
|---|---|
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
(1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |
Clave InChI |
VJJABIMANCDOSQ-RQJHMYQMSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)O |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


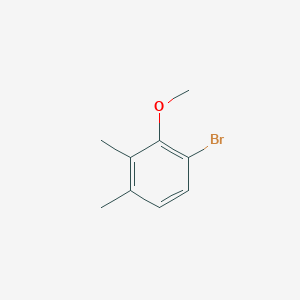
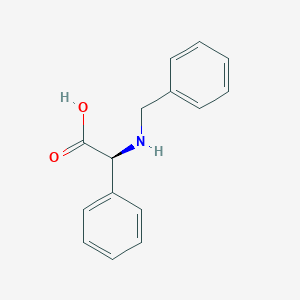
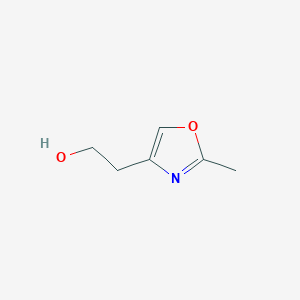
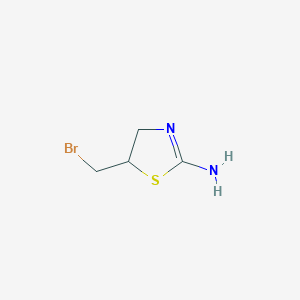


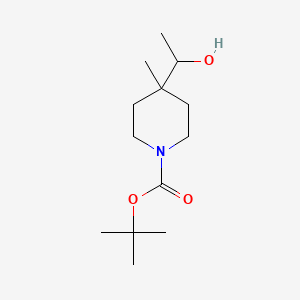

![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)
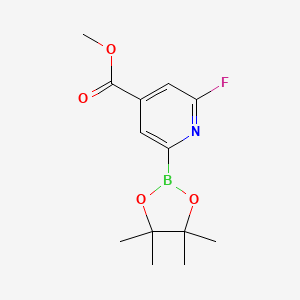
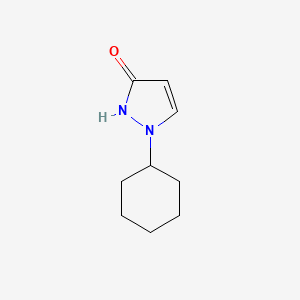
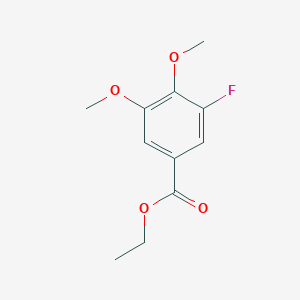
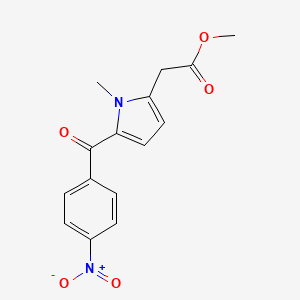
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)
